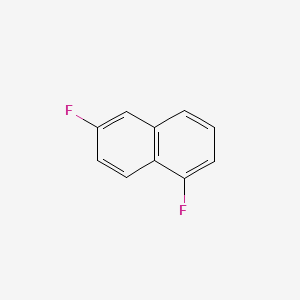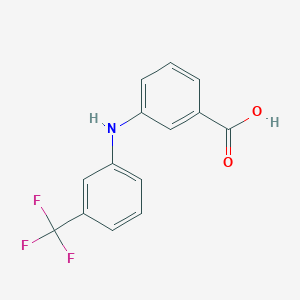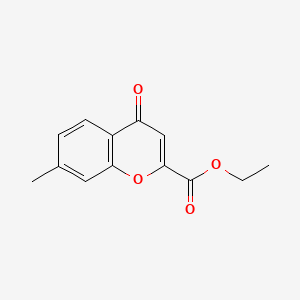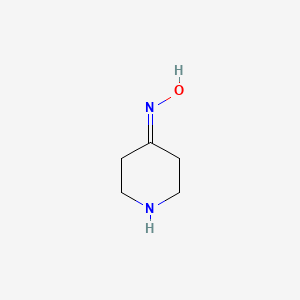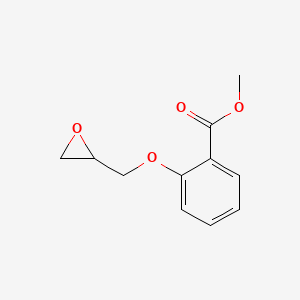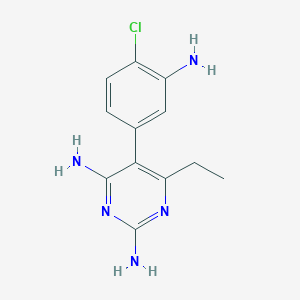
6,8-Difluoro-1,4-dihydro-1-(N-methylformamido)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
描述
6,8-Difluoro-1,4-dihydro-1-(N-methylformamido)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester is a complex organic compound with a quinoline backbone. This compound is characterized by the presence of multiple functional groups, including a carboxylic acid, a formylmethylamino group, and a piperazinyl group. The presence of fluorine atoms at the 6 and 8 positions of the quinoline ring adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1,4-dihydro-1-(N-methylformamido)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Formylmethylamino Group: This step involves the reaction of the quinoline derivative with formaldehyde and a suitable amine.
Formation of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formylmethylamino group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atoms and the piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
6,8-Difluoro-1,4-dihydro-1-(N-methylformamido)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of fluorine atoms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to interact with biological membranes, potentially disrupting microbial cell walls. The piperazinyl group may facilitate binding to specific enzymes or receptors, leading to inhibition of microbial growth.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinoline derivative with antimicrobial properties.
Levofloxacin: A fluoroquinolone used as an antibiotic.
Norfloxacin: A quinolone antibiotic with a similar structure.
Uniqueness
6,8-Difluoro-1,4-dihydro-1-(N-methylformamido)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
分子式 |
C19H22F2N4O4 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC 名称 |
ethyl 6,8-difluoro-1-[formyl(methyl)amino]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H22F2N4O4/c1-4-29-19(28)13-10-25(23(3)11-26)16-12(18(13)27)9-14(20)17(15(16)21)24-7-5-22(2)6-8-24/h9-11H,4-8H2,1-3H3 |
InChI 键 |
XIGJGGWZMZNKHM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN(CC3)C)F)N(C)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
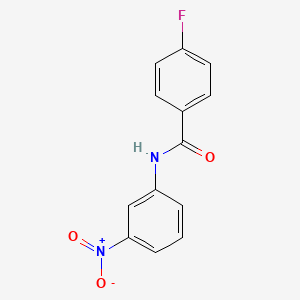
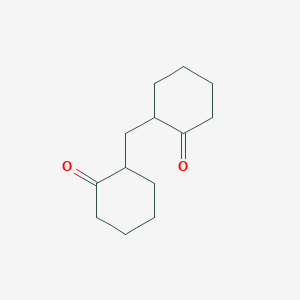
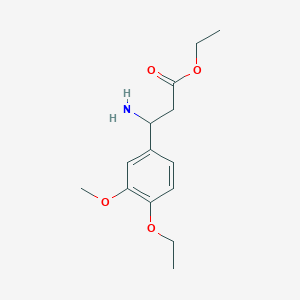
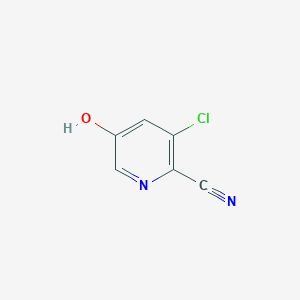
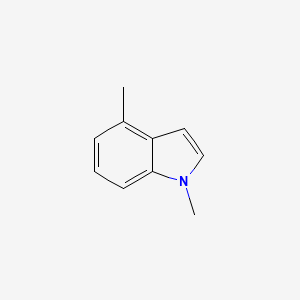
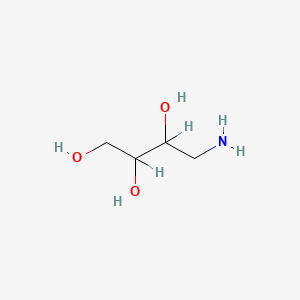
![(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B8790900.png)
